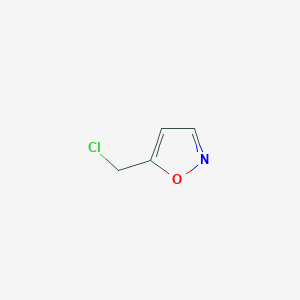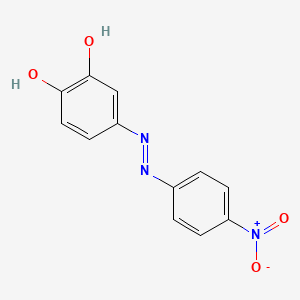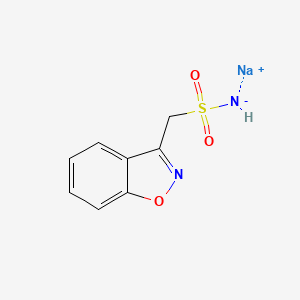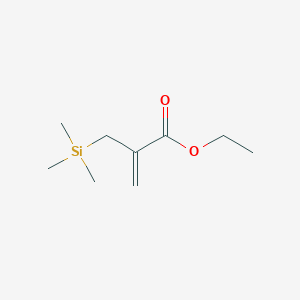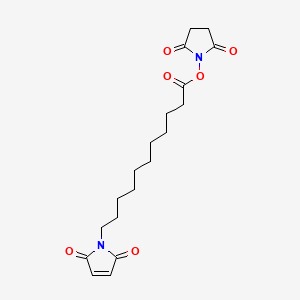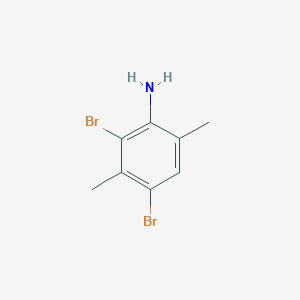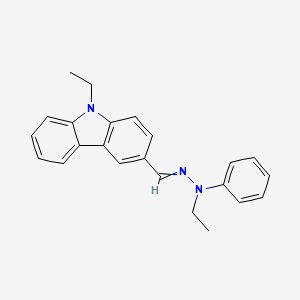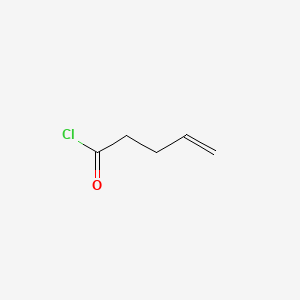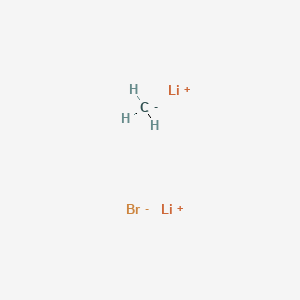
Dilithium Carbanide Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilithium Carbanide Bromide is an organometallic compound that features a unique combination of lithium, carbon, and bromine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Dilithium Carbanide Bromide typically involves the reaction of a carbanide precursor with lithium bromide. One common method is the reaction of a carbanide anion with lithium bromide in an aprotic solvent such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Dilithium Carbanide Bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various carbonyl compounds.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different organometallic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Hydrocarbons such as alkanes and alkenes.
Substitution: Various organometallic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Dilithium Carbanide Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules for research purposes.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of Dilithium Carbanide Bromide involves the interaction of the carbanide anion with various substrates. The lithium atoms stabilize the negative charge on the carbon atom, making it highly nucleophilic. This allows the compound to participate in a wide range of chemical reactions, including nucleophilic addition and substitution.
Comparaison Avec Des Composés Similaires
Methyllithium Lithium Bromide Complex: Similar in that it contains lithium and bromide, but differs in the organic moiety attached to lithium.
Organo-di-Lithio Reagents: These compounds also contain lithium and carbon, but may have different structures and reactivities.
Uniqueness: Dilithium Carbanide Bromide is unique due to its specific combination of lithium, carbon, and bromine, which imparts distinct reactivity and stability. This makes it particularly useful in synthetic applications where other organometallic compounds may not be as effective.
Propriétés
IUPAC Name |
dilithium;carbanide;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.BrH.2Li/h1H3;1H;;/q-1;;2*+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMGJMYDHOESPR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[CH3-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3BrLi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20421975 |
Source


|
| Record name | Dilithium Carbanide Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20421975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332360-06-2 |
Source


|
| Record name | Dilithium Carbanide Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20421975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

